Evidence Dimension 1: Chemoselective Reactivity Profile in Cross-Coupling Reactions
This compound is differentiated by its predictable orthogonality in palladium-catalyzed cross-coupling reactions. It is widely noted that the C2-Br bond undergoes Suzuki-Miyaura coupling with significantly higher reactivity than the C5-Cl bond . This allows for sequential functionalization. While direct, side-by-side yield data for this exact compound vs. its regioisomers in a single publication is absent, the underlying principle is a well-established class-level inference based on the reactivity order of aryl halides (Br >> Cl) and the electronic activation provided by the methoxy group. This predictable selectivity is a key design feature for multi-step synthesis, distinguishing it from analogs with different halogen placement [1].
| Evidence Dimension | Chemoselectivity in Pd-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | Expected to react selectively at the C2-Br position first. |
| Comparator Or Baseline | General reactivity of aryl bromides vs. aryl chlorides under Suzuki-Miyaura conditions. |
| Quantified Difference | Aryl bromides are generally >1000 times more reactive than aryl chlorides in oxidative addition to Pd(0) [1]. The exact factor is ligand- and condition-dependent. |
| Conditions | Standard Suzuki-Miyaura cross-coupling conditions (e.g., Pd(PPh3)4, base, solvent, heat). |
Why This Matters
This predictable reactivity orthogonality is essential for complex molecule synthesis, allowing for reliable, sequential derivatization without the need for protecting group strategies at the second halogen.
- [1] Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. View Source
